4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide
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Overview
Description
4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core and are used in similar applications.
Uniqueness
4-Oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12N4O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c22-15(19-10-11-4-3-6-18-9-11)13-8-12-16(24-13)20-14-5-1-2-7-21(14)17(12)23/h1-9H,10H2,(H,19,22) |
InChI Key |
VSJWOJLKMIDKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NCC4=CN=CC=C4)C(=O)N2C=C1 |
Origin of Product |
United States |
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